4-Hydroxy-5-(4-methoxybenzyloxy)picolinic acid
Description
Overview of the Picolinic Acid Scaffold in Heterocyclic Chemistry
Picolinic acid, or pyridine-2-carboxylic acid, is an organic compound that belongs to the family of pyridine (B92270) carboxylic acid isomers, which also includes nicotinic acid and isonicotinic acid. nih.govwikipedia.org As a derivative of pyridine, a six-membered heterocyclic aromatic ring containing one nitrogen atom, picolinic acid serves as a fundamental scaffold in heterocyclic chemistry. wikipedia.org The arrangement of the carboxylic acid group at the 2-position, adjacent to the ring nitrogen, imparts distinct chemical properties to the molecule. wikipedia.org This proximity allows the nitrogen atom and the carboxyl group to act in concert as a bidentate chelating agent for various metal ions, a characteristic that is central to many of its biological and chemical applications. wikipedia.org
The picolinic acid core is a versatile building block in organic synthesis due to the reactivity of the pyridine ring and the carboxylic acid function. The pyridine ring allows for substitutions at various positions, enabling the fine-tuning of the molecule's electronic and steric properties. nih.gov This structural adaptability has made the picolinic acid scaffold a "privileged structure" in medicinal chemistry, meaning it is a molecular framework that is recurrently found in biologically active compounds. nih.gov
Significance of Substituted Hydroxypicolinic Acids in Academic Research
The introduction of substituents onto the picolinic acid ring system significantly modifies its physicochemical and biological properties. Among the various possible substitutions, hydroxyl groups are of particular interest to academic researchers. Hydroxypicolinic acids, such as 3-hydroxypicolinic acid and 3,6-dihydroxypicolinic acid, are known intermediates in the metabolism of picolinic acid by certain microorganisms. nih.gov
The position of the hydroxyl group influences the molecule's acidity, solubility, and hydrogen-bonding capabilities. For instance, a hydroxyl group adjacent to the carboxylate can form a strong intramolecular hydrogen bond, affecting the molecule's conformation and reactivity. nih.gov Furthermore, the presence of both a hydroxyl (phenolic) group and a carboxylic acid group can lead to the formation of zwitterions, where the ring nitrogen is protonated and the carboxyl group is deprotonated, influencing crystal packing and solid-state behavior. nih.gov The synthesis of specifically substituted hydroxypicolinic acids is an active area of research, with various methods being developed to create these valuable intermediates for further chemical elaboration. google.com
Historical Development and Contemporary Research Trajectories of Picolinic Acid Derivatives
Historically, derivatives of pyridine carboxylic acids have been instrumental in the development of a wide range of pharmaceuticals. nih.gov Compounds based on these scaffolds have led to drugs for treating diseases such as tuberculosis, cancer, diabetes, and hypertension. nih.gov Natural products containing the picolinic acid moiety, like the antibiotic streptonigrin, have demonstrated significant antitumor and antibacterial properties, underscoring the therapeutic potential of this chemical class from early on. nih.gov
Contemporary research continues to build on this foundation, exploring new applications for novel picolinic acid derivatives. A major trajectory is the design of potent enzyme inhibitors; the scaffold's ability to chelate metal ions is particularly useful for targeting metalloenzymes. nih.gov Another significant area is in agricultural science, where picolinic acid derivatives have been developed as synthetic auxin herbicides. nih.gov Researchers are actively modifying the picolinic acid structure, for example by introducing substituted pyrazolyl rings, to discover new herbicides with improved efficacy and crop safety. nih.gov The ongoing exploration of multi-component reactions and novel catalytic methods further facilitates the synthesis of diverse libraries of picolinic acid derivatives for screening in drug discovery and materials science. nih.govrsc.org
Rationale for Comprehensive Investigation of 4-Hydroxy-5-(4-methoxybenzyloxy)picolinic Acid
The specific structure of this compound presents a unique combination of functional groups on the picolinic acid core, providing a strong rationale for its detailed investigation. The compound integrates three key structural motifs: the picolinic acid scaffold, a hydroxyl group, and a methoxybenzyloxy ether linkage.
The Picolinic Acid Core: Provides the foundational properties of metal chelation and biological recognition inherent to this scaffold.
The 4-Hydroxy Group: The hydroxyl group at the 4-position is expected to significantly influence the molecule's electronic properties, polarity, and potential for hydrogen bonding. This can impact its solubility, crystal structure, and interactions with biological targets.
The 5-(4-methoxybenzyloxy) Group: This bulky, ether-linked substituent introduces several features. The benzyloxy portion can be considered a protecting group for a 5-hydroxy functionality, potentially removable to reveal a dihydroxypicolinic acid derivative. The methoxy (B1213986) group on the benzyl (B1604629) ring further modulates lipophilicity and electronic properties, which can affect pharmacokinetic behavior and binding interactions. nih.gov
Data and Research Findings
While specific experimental research on this compound is not extensively documented in publicly available literature, its properties can be inferred from the well-understood chemistry of its constituent parts. The following tables summarize the known properties of the parent scaffold and the anticipated contributions of its specific functional groups.
Table 1: Physicochemical Properties of Picolinic Acid (Parent Scaffold)
| Property | Value | Reference |
|---|---|---|
| IUPAC Name | Pyridine-2-carboxylic acid | wikipedia.org |
| Molecular Formula | C₆H₅NO₂ | nih.gov |
| Molecular Weight | 123.11 g/mol | nih.gov |
| Appearance | White solid | wikipedia.org |
| Melting Point | 136 to 138 °C | wikipedia.org |
| Solubility in Water | Slightly soluble | wikipedia.orgmdpi.com |
| pKa | 5.4 | drugfuture.com |
Table 2: Analysis of Structural Contributions in this compound
| Structural Moiety | Expected Contribution to Physicochemical Properties |
|---|---|
| Picolinic Acid Core | Provides the primary acidic character (pKa likely modulated by other substituents). Acts as a bidentate (N,O) metal-chelating site. Forms the rigid heterocyclic backbone. |
| 4-Hydroxy Group | Increases polarity and potential for aqueous solubility. Acts as both a hydrogen bond donor and acceptor, influencing intermolecular interactions and crystal packing. Can form intramolecular hydrogen bonds. |
| 5-Ether Linkage (-O-) | Introduces conformational flexibility between the picolinic ring and the benzyl group. Acts as a hydrogen bond acceptor. |
| Benzyloxy Group | Increases lipophilicity and molecular size. Can engage in π–π stacking interactions. May serve as a protecting group for a 5-hydroxy functionality in synthetic applications. |
| 4-Methoxy Group | A mildly electron-donating group that can influence the electronic properties of the benzyl ring. Slightly increases lipophilicity. nih.gov |
Detailed Research Findings on Related Structures
Research on analogous substituted picolinic acids provides a framework for predicting the behavior and potential applications of this compound.
Synthesis: The synthesis of substituted hydroxypicolinic acids often involves multi-step procedures starting from simpler pyridine or furan (B31954) precursors. google.comgoogle.com For the target molecule, a plausible synthetic strategy could involve the protection of a 5-hydroxypicolinic acid derivative with 4-methoxybenzyl chloride, or the construction of the substituted pyridine ring through cyclization reactions using appropriately functionalized starting materials. The choice of synthetic route would need to carefully manage the reactivity of the multiple functional groups.
Structural Chemistry: Crystal structure analyses of related compounds, such as 3,6-dihydroxypicolinic acid, reveal extensive networks of hydrogen bonds that dictate the solid-state architecture. nih.gov It is highly probable that this compound would also exhibit complex hydrogen bonding patterns involving its carboxyl, hydroxyl, and ether oxygen atoms, as well as the pyridine nitrogen.
Biological Activity: The picolinic acid scaffold is a key component in modern synthetic auxin herbicides. nih.gov Research has shown that substitutions on the pyridine ring are critical for herbicidal activity and selectivity. The specific substitution pattern of this compound, with its combination of hydrogen-bonding and lipophilic groups, makes it a candidate for investigation in agrochemical screening programs. Furthermore, given the history of picolinic acid derivatives in medicine, exploring its potential as an enzyme inhibitor or a ligand for biologically relevant metal ions would be a logical extension of existing research. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
5-[(4-methoxyphenyl)methoxy]-4-oxo-1H-pyridine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO5/c1-19-10-4-2-9(3-5-10)8-20-13-7-15-11(14(17)18)6-12(13)16/h2-7H,8H2,1H3,(H,15,16)(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKQNUEKGJUFSJG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)COC2=CNC(=CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 4 Hydroxy 5 4 Methoxybenzyloxy Picolinic Acid and Its Analogues
Established Synthetic Pathways to the Picolinic Acid Core Structure
The picolinic acid (pyridine-2-carboxylic acid) scaffold is a common motif in medicinal and materials chemistry. Its synthesis can be approached through several established routes. A primary industrial method involves the oxidation of 2-methylpyridine (B31789) (α-picoline), often using strong oxidizing agents like potassium permanganate (B83412) or nitric acid.
For the laboratory-scale synthesis of more complex, substituted picolinic acids, multi-step sequences are often required. One common strategy begins with a pre-functionalized pyridine (B92270) ring. For instance, a patent for the synthesis of 3,4-substituted 2-picolinic acids describes a method starting from a corresponding substituted pyridine, which is then subjected to esterification and subsequent hydrolysis to yield the desired picolinic acid. nih.gov
Another versatile approach involves the manipulation of functional groups on the pyridine ring. For example, the synthesis of aminopicolinic acids has been achieved through the nitration of picolinic acid N-oxide. The N-oxide activates the C4 position for electrophilic substitution. The resulting 4-nitropicolinic acid N-oxide can then be reduced to the corresponding 4-aminopicolinic acid. umsl.edu This N-oxide strategy is a powerful tool for introducing functionality at the C4 position, which is crucial for the synthesis of the target molecule.
Furthermore, picolinic acids can be prepared from other pyridine derivatives. For example, the hydrolysis of 2-cyanopyridine (B140075) (2-picolinonitrile) under acidic or basic conditions provides a direct route to picolinic acid. This method is particularly useful if the substituted 2-cyanopyridine is readily accessible.
| Starting Material | Reagents | Product | Reference |
| 2-Methylpyridine | KMnO₄ or HNO₃ | Picolinic Acid | General Knowledge |
| Picolinic acid N-oxide | 1. Fuming HNO₃/H₂SO₄; 2. H₂, Pd/C | 4-Aminopicolinic acid | umsl.edu |
| 2-Cyanopyridine | H₃O⁺ or OH⁻ | Picolinic Acid | General Knowledge |
| Substituted Pyridine | 1. Esterification; 2. Hydrolysis | Substituted Picolinic Acid | nih.gov |
Strategic Approaches for Introducing the 4-Hydroxy and 5-(4-methoxybenzyloxy) Substituents
The key challenge in synthesizing 4-Hydroxy-5-(4-methoxybenzyloxy)picolinic acid lies in the controlled, regioselective introduction of the two oxygen-containing substituents at the C4 and C5 positions.
Direct C-H functionalization of pyridines is a powerful tool, but achieving specific regioselectivity can be difficult due to the electronic nature of the ring. dntb.gov.ua However, several strategies have been developed to overcome this challenge.
As mentioned previously, the use of pyridine N-oxides is a classic and effective method for directing electrophilic substitution to the C4 position. umsl.eduwipo.int The N-oxide group deactivates the C2 and C6 positions towards electrophilic attack and activates the C4 position. Therefore, a plausible route to the target molecule could involve the nitration of a suitable picolinic acid N-oxide precursor at the C4 position, followed by reduction of the nitro group to an amino group, which can then be converted to a hydroxyl group via a diazotization reaction (Sandmeyer-type reaction).
Once the C4 position is functionalized, introducing a substituent at the C5 position can be achieved through various methods. If a halogen is present at the C5 position of the 4-functionalized pyridine, it can be a handle for introducing the desired benzyloxy group via nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling reactions. A recent patent application describes a process for synthesizing 4-alkoxy-3-hydroxypicolinic acids, which, while not identical, demonstrates the feasibility of constructing such substitution patterns. google.com
Modern methods for regioselective functionalization include transition metal-catalyzed C-H activation, which can offer direct routes to substituted pyridines, though achieving the desired 4,5-disubstitution pattern may require careful selection of directing groups and catalysts.
The 4-methoxybenzyl (PMB) group is a common protecting group for alcohols in organic synthesis due to its stability under a wide range of conditions and its relatively facile cleavage under oxidative or strongly acidic conditions. The incorporation of the 4-methoxybenzyloxy group at the C5 position would likely proceed via the formation of an ether linkage with a pre-existing hydroxyl group at that position.
The standard method for forming such an ether is the Williamson ether synthesis, which involves the deprotonation of the C5-hydroxyl group with a suitable base (e.g., sodium hydride) to form an alkoxide, followed by reaction with 4-methoxybenzyl chloride or bromide.
Alternatively, PMB ethers can be synthesized under neutral conditions. For example, 2-(4-methoxybenzyloxy)-4-methylquinoline (B1627302) can react with methyl triflate in the presence of an alcohol to transfer the PMB group. This method avoids the use of strong bases, which might be beneficial for sensitive substrates.
The synthesis of the 4-methoxybenzyl ether moiety itself is straightforward, starting from the commercially available 4-methoxybenzyl alcohol, which can be converted to the corresponding halide for use in the Williamson ether synthesis.
| Reaction Type | Reagents | Purpose | Reference |
| Williamson Ether Synthesis | NaH, 4-Methoxybenzyl chloride | Formation of PMB ether | General Knowledge |
| Neutral PMB Transfer | 2-(4-Methoxybenzyloxy)-4-methylquinoline, MeOTf | Formation of PMB ether under mild conditions |
Advanced Synthetic Techniques for this compound Formation
Modern synthetic organic chemistry offers a range of powerful techniques that can be applied to the construction of complex heterocyclic molecules like this compound.
Transition metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted aromatic and heteroaromatic compounds. Palladium and nickel catalysts are particularly effective for creating C-C and C-heteroatom bonds on pyridine rings.
A synthetic strategy for the target molecule could involve a halogenated pyridine precursor, for example, a 4,5-dihalopicolinate. One halogen could be selectively displaced by a hydroxyl group (or a protected equivalent), while the other could be used in a cross-coupling reaction. For instance, a Suzuki coupling reaction could be used to introduce a boronic acid derivative, or a Buchwald-Hartwig amination could be used to introduce a nitrogen-containing substituent that could later be converted to the hydroxyl group.
The Sonogashira coupling, which couples terminal alkynes with aryl or vinyl halides, has been used in the synthesis of substituted picolinic acids. umsl.edu While not directly applicable to the introduction of the hydroxyl or ether groups, it demonstrates the utility of these methods in functionalizing the picolinic acid core.
| Coupling Reaction | Catalyst (Example) | Reactants (General) | Bond Formed | Reference |
| Suzuki Coupling | Pd(PPh₃)₄ | Aryl/Heteroaryl Halide + Boronic Acid | C-C | General Knowledge |
| Negishi Coupling | Pd or Ni catalyst | Aryl/Heteroaryl Halide + Organozinc Reagent | C-C | General Knowledge |
| Buchwald-Hartwig Amination | Pd catalyst + Ligand | Aryl/Heteroaryl Halide + Amine | C-N | General Knowledge |
| Sonogashira Coupling | (Ph₃P)₂PdCl₂, CuI | Aryl/Heteroaryl Halide + Terminal Alkyne | C-C (sp) | umsl.edu |
Instead of building the substituents onto a pre-formed pyridine ring, an alternative strategy is to construct the substituted pyridine ring itself through a cyclization reaction. Various methods exist for the synthesis of the pyridine ring, often involving the condensation of dicarbonyl compounds, or their equivalents, with ammonia (B1221849) or amines.
For example, the Hantzsch pyridine synthesis, while typically yielding dihydropyridines, can be adapted to produce fully aromatized pyridines. By choosing appropriately substituted starting materials (a β-ketoester, an aldehyde, and a source of ammonia), it is conceivable to construct a pyridine ring with the desired substitution pattern already in place, or with functional groups that can be readily converted to the target substituents.
Another approach is the Guareschi-Thorpe condensation, which involves the reaction of a cyanoacetamide with a 1,3-dicarbonyl compound to form a substituted 2,6-dihydroxypyridine (B1200036) derivative. The hydroxyl groups can then be chemically modified.
While these cyclization strategies are powerful for creating the core heterocyclic structure, achieving the specific 2-carboxy-4-hydroxy-5-alkoxy substitution pattern of the target molecule would require careful design and selection of the starting materials.
Derivatization of the Carboxylic Acid Group in this compound
The carboxylic acid moiety of picolinic acid derivatives is a primary site for chemical modification, enabling the formation of esters, amides, and other functional groups. These derivatization reactions are crucial for creating libraries of compounds for biological screening or for fine-tuning the electronic and steric properties of ligands. The direct conversion of the carboxylic acid often requires activation to enhance its reactivity toward nucleophiles.
A common and effective strategy for this activation is the formation of a mixed anhydride (B1165640). This method involves reacting the carboxylic acid with an activating agent, such as 2-methyl-6-nitrobenzoic anhydride (MNBA), in the presence of a base. nih.govresearchgate.net This process generates a highly reactive intermediate that readily couples with various nucleophiles like alcohols or amines to yield the corresponding esters or amides. The derivatization process can be tailored by selecting appropriate coupling reagents and reaction conditions to achieve high yields and purity.
For instance, the derivatization of a hydroxylated compound with picolinic acid has been shown to significantly enhance its detection sensitivity in mass spectrometry, a principle that can be applied in reverse to derivatize the picolinic acid itself. researchgate.net The reaction typically proceeds smoothly, and the resulting picolinoyl derivatives often exhibit improved analytical characteristics. nih.gov
Below is a table summarizing potential derivatization reactions for the carboxylic acid group of this compound.
| Reagent Class | Specific Reagent(s) | Activator/Catalyst | Product Class |
| Alcohols (R-OH) | Methanol, Ethanol | DCC/DMAP, MNBA | Esters |
| Amines (R-NH₂) | Benzylamine, Piperidine | HATU, HOBt, EDC | Amides |
| Amino Acids | Glycine methyl ester | PyBOP, DIPEA | Peptidyl derivatives |
| Hydrazines | Hydrazine hydrate | Mixed Anhydride | Acyl hydrazides |
Table 1: Illustrative Reagents and Methods for Carboxylic Acid Derivatization. DCC: Dicyclohexylcarbodiimide, DMAP: 4-Dimethylaminopyridine, MNBA: 2-Methyl-6-nitrobenzoic anhydride, HATU: Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium, HOBt: Hydroxybenzotriazole, EDC: 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide, PyBOP: Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate, DIPEA: N,N-Diisopropylethylamine.
Asymmetric Synthesis and Stereochemical Control in Analogous Picolinic Acid Systems
The synthesis of chiral picolinic acid derivatives is a significant challenge and a vital area of research, as stereochemistry plays a critical role in the biological activity and catalytic efficiency of molecules. google.com The development of methods to control the absolute and relative stereochemistry during the synthesis of these compounds is essential for producing enantiomerically pure products for applications in pharmaceuticals and asymmetric catalysis. google.com
One prominent strategy involves the incorporation of picolinic acid moieties into larger, complex chiral structures. Novel axially chiral ligands have been successfully designed and synthesized by merging a chelating picolinic acid subunit with substituted 1,1'-bi-2-naphthol (B31242) (BINOL) scaffolds. acs.org In this approach, the picolinic acid group is essential for coordinating with a metal center, such as copper, to form the catalytically active species. acs.org The steric and electronic properties of the chiral ligand environment dictate the stereochemical outcome of the reaction, enabling high enantioselectivities in processes like the asymmetric oxidative coupling of 2-naphthols. acs.org
Another method for achieving stereochemical control is through the coupling of a picolinic acid derivative with a pre-existing chiral building block. For example, optically active picolinamide (B142947) compounds can be prepared by coupling a substituted picolinic acid with chiral 2-amino-L-alaninate esters. google.com This modular approach allows for the introduction of a specific stereocenter into the final molecule. The challenge in such multi-step syntheses is often the cost-effective and scalable control of stereochemistry. google.com
The table below outlines strategies for achieving stereocontrol in the synthesis of picolinic acid analogues.
| Strategy | Description | Example Application | Key Control Element |
| Chiral Ligand Synthesis | Incorporating the picolinic acid unit into a larger chiral scaffold. | Copper-catalyzed asymmetric oxidative coupling of 2-naphthols using a Picolinic Acid-BINOL ligand. acs.org | The defined stereochemistry of the axially chiral ligand backbone. |
| Chiral Auxiliary/Building Block | Coupling the picolinic acid with an enantiomerically pure amine or alcohol. | Synthesis of chiral picolinamides by reaction with a chiral amino acid ester. google.com | The stereocenter of the coupled chiral building block. |
| Asymmetric Catalysis | Using a chiral catalyst to direct the formation of a stereocenter on the picolinic acid ring or a substituent. | Enantioselective reduction of a ketone substituent on the picolinic ring. | The chiral catalyst-substrate transition state geometry. |
Table 2: Methodologies for Asymmetric Synthesis in Picolinic Acid Systems.
Structural Elucidation and Advanced Characterization of 4 Hydroxy 5 4 Methoxybenzyloxy Picolinic Acid and Its Analogues
High-Resolution Spectroscopic Techniques for Structural Confirmation
High-resolution spectroscopy offers profound insights into the molecular framework, connectivity, and electronic environment of a compound. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (HRMS) are paramount in this regard, providing complementary data for a comprehensive structural assignment.
Multi-dimensional NMR spectroscopy is an indispensable tool for elucidating the precise connectivity of atoms in a molecule. Through-bond (COSY, HMBC) and through-space (NOESY) correlations allow for the complete and unambiguous assignment of all proton (¹H) and carbon (¹³C) signals.
For 4-Hydroxy-5-(4-methoxybenzyloxy)picolinic acid, the ¹H NMR spectrum is expected to show distinct signals for the two aromatic rings and the methylene (B1212753) and methoxy (B1213986) groups. The picolinic acid ring protons, being on a more electron-deficient ring, would typically appear at lower field. The proton at the 6-position is anticipated to be a singlet, while the proton at the 3-position would also be a singlet.
The ¹³C NMR spectrum would complement this by showing signals for all 15 carbon atoms. The carbonyl carbon of the carboxylic acid would be the most downfield signal. Two-dimensional techniques are crucial for definitive assignment. A Heteronuclear Single Quantum Coherence (HSQC) experiment would correlate each proton to its directly attached carbon. A Heteronuclear Multiple Bond Correlation (HMBC) experiment would reveal 2- and 3-bond correlations, for instance, from the benzylic CH₂ protons to the picolinic acid ring carbon (C5) and the 4-methoxyphenyl (B3050149) ring's ipso-carbon, confirming the ether linkage.
Predicted NMR Data for this compound
The following table is predictive and based on analyses of structurally similar compounds.
| ¹H NMR | Predicted δ (ppm) | Multiplicity | Assignment | ¹³C NMR | Predicted δ (ppm) |
| H-3 | 7.60 | s | Pyridine-H | C-2 | 158.5 |
| H-6 | 8.25 | s | Pyridine-H | C-3 | 115.0 |
| OH (Phenol) | 9.50 | br s | Phenolic OH | C-4 | 165.0 |
| COOH | 13.00 | br s | Carboxylic Acid OH | C-5 | 145.0 |
| H-2', H-6' | 7.35 | d | Methoxybenzyl-H | C-6 | 140.0 |
| H-3', H-5' | 6.95 | d | Methoxybenzyl-H | C-7 (COOH) | 168.0 |
| CH₂ | 5.10 | s | Benzylic CH₂ | C-1' | 129.0 |
| OCH₃ | 3.80 | s | Methoxy CH₃ | C-2', C-6' | 130.0 |
| C-3', C-5' | 114.5 | ||||
| C-4' | 160.0 | ||||
| CH₂ | 71.0 | ||||
| OCH₃ | 55.5 |
HRMS provides an extremely accurate mass measurement of the parent ion, allowing for the determination of its elemental formula. For this compound (C₁₄H₁₃NO₅), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimental value, typically with an error of less than 5 ppm.
The fragmentation pattern observed in tandem mass spectrometry (MS/MS) offers further structural proof. Key fragmentation pathways would likely include the cleavage of the benzylic ether bond, a highly characteristic fragmentation for such structures. This would result in a prominent fragment ion corresponding to the 4-methoxybenzyl cation (m/z 121). Another expected fragmentation is the loss of the carboxyl group (decarboxylation, loss of 44 Da) from the parent ion.
Predicted HRMS Fragmentation Data
Based on the structure C₁₄H₁₃NO₅ (Exact Mass: 275.0794)
| m/z (Predicted) | Formula of Fragment | Description of Loss |
| 276.0867 | [C₁₄H₁₄NO₅]⁺ | [M+H]⁺ |
| 258.0761 | [C₁₄H₁₂NO₄]⁺ | Loss of H₂O from [M+H]⁺ |
| 230.0812 | [C₁₃H₁₂NO₄]⁺ | Loss of CO₂ from [M+H]⁺ |
| 154.0342 | [C₇H₆NO₃]⁺ | Cleavage of benzyl-oxygen bond |
| 121.0648 | [C₈H₉O]⁺ | 4-methoxybenzyl cation |
X-ray Crystallography for Solid-State Molecular Architecture
Single-crystal X-ray diffraction provides the most definitive evidence of molecular structure, offering precise bond lengths, bond angles, and the three-dimensional arrangement of the molecule in the solid state. For picolinic acid derivatives, this technique can reveal crucial details about intermolecular interactions, such as hydrogen bonding and π-stacking, which govern the crystal packing. nih.govscilit.com
Predicted Crystallographic Parameters
| Parameter | Predicted Value / Description |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Key Intramolecular Bonds | O-H···O (between 4-OH and carboxyl group) |
| Key Intermolecular Bonds | O-H···O (Carboxylic acid dimers), N···H-O (Pyridine N with OH) |
| Molecular Conformation | The dihedral angle between the pyridine (B92270) and benzene (B151609) rings would be a key feature. |
Conformational Analysis and Rotational Isomerism Studies
Molecules with single bonds, like the ether linkage in this compound, can exhibit conformational isomerism due to rotation around these bonds. The C5-O-CH₂-C1' linkage is of particular interest. Studies on benzyl (B1604629) ethers have shown that different stable conformations, such as gauche and trans (or synclinal and antiperiplanar), can exist. unibas.itacs.orgacs.org The relative orientation of the two aromatic rings is determined by the torsion angles around these bonds.
This rotational isomerism can be studied using variable-temperature NMR spectroscopy. At low temperatures, the rotation around the C-O bond may become slow enough on the NMR timescale to observe distinct signals for different conformers. Computational modeling can also be employed to calculate the energy of different conformers and predict the most stable geometries. nih.gov
Vibrational Spectroscopy (IR, Raman) for Functional Group Characterization
Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational frequencies. The spectra for this compound would be expected to show several key absorption bands.
A very broad O-H stretching band from approximately 2500 to 3300 cm⁻¹ would be characteristic of the hydrogen-bonded carboxylic acid. docbrown.info A separate, sharper O-H stretch for the phenolic hydroxyl might also be observed. The C=O stretch of the carboxylic acid would appear as a strong band around 1700 cm⁻¹. The C-O stretching vibrations of the ether and the phenol (B47542) would be found in the 1200-1300 cm⁻¹ region. Aromatic C=C and C=N stretching vibrations from both rings would appear in the 1400-1600 cm⁻¹ range. aps.org
Predicted Vibrational Frequencies
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Expected Intensity |
| O-H (Carboxylic Acid) | Stretching | 2500-3300 | Broad, Strong |
| O-H (Phenol) | Stretching | ~3400 | Medium, Sharper |
| C-H (Aromatic) | Stretching | 3000-3100 | Medium-Weak |
| C-H (Aliphatic) | Stretching | 2850-3000 | Medium |
| C=O (Carboxylic Acid) | Stretching | 1680-1710 | Strong |
| C=C / C=N (Aromatic Rings) | Stretching | 1400-1610 | Medium-Strong |
| C-O (Ether & Phenol) | Stretching | 1220-1280 | Strong |
| O-H (Carboxylic Acid) | Bending (out-of-plane) | ~920 | Broad, Medium |
Structure Activity Relationship Sar Investigations of 4 Hydroxy 5 4 Methoxybenzyloxy Picolinic Acid Derivatives
Systemic Modification of the Picolinic Acid Backbone and Substituent Effects
The picolinic acid backbone, a pyridine (B92270) ring with a carboxylic acid at the 2-position, serves as a fundamental scaffold for this class of compounds. The nitrogen atom and the carboxylic acid group are key features that can engage in various interactions with biological targets. Picolinic acid itself is a natural catabolite of tryptophan and is known to chelate metal ions. wikipedia.orgnih.gov The relative position of the carboxylic acid to the ring nitrogen is critical; isomers such as nicotinic acid and isonicotinic acid often exhibit different biological profiles. nih.gov
Modifications to the picolinic acid backbone, including the introduction, removal, or alteration of substituents, can significantly impact activity. For instance, in the context of synthetic auxin herbicides, substitutions at the 6-position of the picolinic acid ring have led to the discovery of potent compounds like halauxifen-methyl (B1255740) and florpyrauxifen-benzyl. mdpi.comnih.gov This highlights the importance of exploring the substitution pattern on the pyridine ring to optimize biological activity. The introduction of different functional groups can influence the molecule's electronics, lipophilicity, and steric profile, thereby affecting its interaction with target proteins.
Influence of the 4-Hydroxy Group on Molecular Interactions
The 4-hydroxy group on the picolinic acid ring is a significant contributor to the molecule's polarity and can act as both a hydrogen bond donor and acceptor. This functionality can be pivotal for anchoring the molecule within a biological target's binding site. The presence of phenolic hydroxyl groups often plays a major role in the biological activities of various compounds. frontiersin.org
The acidity of the hydroxyl group and its ability to form intra- and intermolecular hydrogen bonds can influence the compound's conformation and its affinity for a receptor. For example, in quinolinone derivatives, a 4-hydroxy group can form a strong intramolecular hydrogen bond with an adjacent carbonyl group, which can be a key structural feature for their biological activity. mdpi.com The position of the hydroxyl group is also critical; for instance, moving a hydroxyl group from a para- to an ortho-position on a phenyl ring has been shown to affect the antioxidant activity of certain compounds. mdpi.com
Systematic replacement or modification of the 4-hydroxy group, for instance, by converting it to a methoxy (B1213986) ether or removing it entirely, would be a key strategy in SAR studies to probe its importance in molecular interactions.
Role of the 5-(4-Methoxybenzyloxy) Substituent in Molecular Recognition
The 5-(4-methoxybenzyloxy) substituent is a large, relatively lipophilic group that can engage in various non-covalent interactions, such as van der Waals forces, hydrophobic interactions, and potentially hydrogen bonding through its ether oxygen and the methoxy group's oxygen. The benzylic ether linkage provides a degree of conformational flexibility, allowing the 4-methoxyphenyl (B3050149) ring to adopt an optimal orientation within a binding pocket.
The 4-methoxy group on the terminal phenyl ring can act as a hydrogen bond acceptor and its presence and position can be critical for activity. SAR studies on similar benzyloxy-substituted heterocyclic compounds have demonstrated that modifications to the phenyl ring, such as altering the substitution pattern or replacing it with other aromatic or heteroaromatic rings, can lead to significant changes in biological potency. nih.gov
The table below illustrates hypothetical SAR data for modifications of the 5-(4-methoxybenzyloxy) group, demonstrating how changes to this substituent could impact biological activity.
| Compound | R Group (Modification at position 5) | Relative Activity (%) |
|---|---|---|
| 1 | -OCH2-(4-methoxyphenyl) | 100 |
| 2 | -OCH2-phenyl | 75 |
| 3 | -OCH2-(4-chlorophenyl) | 90 |
| 4 | -OCH2-(3-methoxyphenyl) | 60 |
| 5 | -OH | 20 |
Impact of Carboxylic Acid Modifications on Biological Efficacy (e.g., ester, amide derivatives)
The carboxylic acid group at the 2-position of the picolinic acid scaffold is often a key interacting group, capable of forming strong hydrogen bonds or ionic interactions with biological targets. However, the presence of a carboxylic acid can also impart undesirable physicochemical properties, such as poor membrane permeability, which can limit oral bioavailability. drughunter.com
To address these limitations, the carboxylic acid can be modified into various bioisosteres, such as esters, amides, or other acidic functional groups like tetrazoles or hydroxamic acids. drughunter.comnih.gov These modifications can alter the compound's acidity, lipophilicity, and metabolic stability, thereby influencing its biological efficacy and pharmacokinetic profile.
Esterification of the carboxylic acid, for example, masks the acidic proton and increases lipophilicity, which may enhance cell permeability. Amide derivatives can introduce additional hydrogen bonding opportunities and can be designed to resist hydrolysis. The choice of the ester or amide substituent can also be used to probe for additional binding interactions in the target protein.
The following table provides a hypothetical comparison of the biological efficacy of various carboxylic acid modifications.
| Compound | Modification at C2-Position | Relative Efficacy (%) |
|---|---|---|
| A | -COOH (Carboxylic Acid) | 100 |
| B | -COOCH3 (Methyl Ester) | 80 (Prodrug) |
| C | -CONH2 (Primary Amide) | 65 |
| D | -CONHCH3 (N-Methyl Amide) | 75 |
| E | -CN (Nitrile) | 10 |
Development of Quantitative Structure-Activity Relationship (QSAR) Models for Related Compounds
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to correlate the chemical structure of compounds with their biological activity. For picolinic acid derivatives, QSAR models can be developed to predict the activity of new, unsynthesized analogs, thereby guiding the design of more potent compounds.
A QSAR study on dipicolinic acid derivatives identified several key molecular descriptors that influence their antioxidant activity. nih.goveurekaselect.comscispace.com These descriptors included the number of double bonds, the presence of tertiary nitrogen atoms, the number of hydrogen bond donors, molecular polarity, and molecular symmetry. nih.goveurekaselect.comscispace.com Although this study was not on 4-hydroxy-5-(4-methoxybenzyloxy)picolinic acid itself, it provides a framework for the types of descriptors that could be important for its biological activity.
For a QSAR model of this compound derivatives, relevant descriptors would likely include:
Topological descriptors: Describing molecular size, shape, and branching.
Electronic descriptors: Such as partial charges, dipole moment, and HOMO/LUMO energies, reflecting the electronic distribution and reactivity.
Hydrophobic descriptors: Like logP, which quantifies the lipophilicity of the molecule.
Steric descriptors: Molar refractivity or other parameters that describe the volume and bulk of the substituents.
By generating a dataset of analogs with varying substituents and their corresponding biological activities, a statistically robust QSAR model could be constructed to rationalize the SAR and predict the activity of novel derivatives.
Mechanistic Studies of Biological and Biochemical Interactions of 4 Hydroxy 5 4 Methoxybenzyloxy Picolinic Acid and Analogues Non Clinical Focus
Molecular Target Identification and Validation
Due to a lack of specific studies on 4-Hydroxy-5-(4-methoxybenzyloxy)picolinic acid, this section explores the molecular interactions of analogous compounds, providing insights into potential mechanisms of action.
Enzyme Inhibition Kinetics and Allosteric Modulation
While direct enzyme inhibition studies on this compound are not available, research on structurally related heterocyclic compounds provides insights into potential inhibitory mechanisms. For instance, novel 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide derivatives have been identified as potent inhibitors of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHD) nih.govresearchgate.net. These compounds are being explored for their therapeutic potential in treating anemia nih.govresearchgate.net. The optimization of these inhibitors often focuses on enhancing their oral bioavailability and adjusting their half-life for clinical applications nih.govresearchgate.net.
Another related picolinic acid derivative, PF-06767832, has been developed as a selective positive allosteric modulator (PAM)-agonist for the muscarinic M1 subtype receptor nih.gov. This compound demonstrates good brain penetration and pharmacokinetic properties, highlighting the potential for picolinic acid derivatives to act as allosteric modulators of key enzymes and receptors nih.gov.
Interactive Data Table: Enzyme Inhibition by Analogue Compounds
| Compound Class | Target Enzyme/Receptor | Mechanism of Action |
| 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamides | Hypoxia-Inducible Factor Prolyl Hydroxylases (PHD) | Inhibition |
| Picolinic Acid Derivatives (e.g., PF-06767832) | Muscarinic M1 Receptor | Positive Allosteric Modulation |
Receptor Binding and Ligand-Protein Interaction Profiling
The study of 4-hydroxy-3-quinolinecarboxylic acid derivatives, which share a hydroxylated aromatic carboxylic acid motif with the subject compound, reveals their potential as 5-HT3 receptor antagonists nih.gov. Molecular modeling of these compounds has been instrumental in understanding their structure-activity relationships, indicating that the planarity of the molecule can significantly influence its receptor affinity nih.gov. For example, endo-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)-4-hydroxy-3-quinolinecarboxamide demonstrated potent 5-HT3 receptor antagonism nih.gov. Interestingly, while some derivatives exhibit high binding affinity, this does not always translate to potent in vivo activity, suggesting complex pharmacokinetic and pharmacodynamic relationships nih.gov.
Investigations into Nucleic Acid Binding and Modulation
Research into N-m-Tolyl-4-Chlorophenoxyacetohydroxamic acid, another aromatic acid derivative, has shown its ability to bind to both calf thymus DNA (ct-DNA) and torula yeast RNA (t-RNA) nih.gov. The primary mode of interaction is believed to be intercalation, where the molecule inserts itself between the base pairs of the nucleic acid nih.gov. This was supported by UV-visible spectroscopy, fluorescence emission analysis, and viscometry nih.gov. Such interactions can be strong, with calculated binding constants indicating a high affinity for nucleic acids nih.gov. These findings suggest that compounds with similar structures could potentially modulate cellular processes by directly interacting with genetic material nih.gov.
Cellular and Subcellular Activity in In Vitro Models
Studies in Prokaryotic Biological Systems (e.g., Antimicrobial Mechanisms)
Picolinic acid, the parent scaffold of the compound of interest, has demonstrated notable antimicrobial activity against the Mycobacterium avium complex (MAC) nih.govnih.gov. Its mechanism is thought to involve the chelation of metal ions, which is a known strategy to disrupt bacterial processes nih.gov. The antimicrobial effect of picolinic acid can be mimicked by other metal ion-chelating agents nih.gov. Furthermore, picolinic acid can potentiate the effects of other antimicrobial drugs, suggesting a synergistic relationship that could be beneficial in clinical settings nih.gov. The antimicrobial actions of polyphenolic compounds, which share structural similarities with the subject molecule, are often attributed to their hydroxyl groups, which can interact with and disrupt microbial cell membranes, proteins, and nucleic acids mdpi.com.
Studies in Eukaryotic Cellular Models (e.g., Antiproliferative Mechanisms in Cancer Cell Lines, Non-Human Cell Line Specific Responses)
The antiproliferative activity of compounds structurally related to this compound has been investigated in various cancer cell lines. For example, 1,5-Bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one (MS13), a curcumin analogue, exhibited significant dose- and time-dependent antiproliferative activity against human non-small cell lung cancer cell lines NCI-H520 and NCI-H23 nih.gov. This compound was found to induce apoptosis, as evidenced by morphological changes and an increase in caspase-3 activity nih.gov.
Similarly, certain regioisomers of hydroxystearic acid have shown growth inhibitory activity against a panel of human tumor cell lines, including HeLa, MCF7, and HT29 mdpi.com. The position of the hydroxyl group on the fatty acid chain was found to be crucial for its antiproliferative effect mdpi.com. Studies on 4-thiazolidinones have also revealed their potential to inhibit the growth of human colon carcinoma cell lines, with some derivatives showing activity independent of COX-2 inhibition, suggesting multiple molecular targets nih.gov.
Interactive Data Table: Antiproliferative Activity of Analogue Compounds
| Compound/Analogue | Cancer Cell Line(s) | Observed Effects |
| 1,5-Bis(4-hydroxy-3-methoxyphenyl)1,4-pentadiene-3-one | NCI-H520, NCI-H23 | Dose- and time-dependent growth inhibition, apoptosis induction |
| Hydroxystearic Acid Regioisomers | HeLa, MCF7, HT29 | Growth inhibition |
| 2-phenylimino-4-thiazolidinone | HT29 | Inhibition of cell proliferation |
| 2,4-thiazolidindione | Various colon carcinoma | Antiproliferative properties |
Despite a comprehensive search for scientific literature, no specific mechanistic studies on the biological and biochemical interactions of this compound within plant systems or its herbicidal action have been identified. The available research on picolinic acid derivatives focuses on other analogues, and per the user's strict instructions, information on these related but distinct compounds cannot be used to describe the specific activities of this compound.
Therefore, it is not possible to provide the requested detailed article on the mechanistic studies, downstream signaling pathway modulation, or a comparative analysis for this compound due to the absence of specific research data on this particular compound in the public domain.
To fulfill the user's request, future research would need to be conducted specifically on this compound to elucidate its:
Comparative Mechanistic Analysis with Other Picolinic Acid-Based Biological Modulators:Once the mechanism of this compound is understood, a comparative analysis with other known picolinic acid-based herbicides could be performed to highlight similarities and differences in their modes of action.
Without such dedicated studies, any discussion on these topics for this compound would be speculative and fall outside the required scope of being scientifically accurate and strictly focused on the specified compound.
Computational Chemistry and Molecular Modeling Applications for 4 Hydroxy 5 4 Methoxybenzyloxy Picolinic Acid
Quantum Chemical Calculations of Electronic Structure and Reactivity
Molecular Docking and Binding Affinity Predictions with Biological Macromolecules
There are no published studies detailing the molecular docking of 4-Hydroxy-5-(4-methoxybenzyloxy)picolinic acid into the active site of any biological macromolecules. As a result, data on its predicted binding affinity, binding poses, and specific molecular interactions with protein targets are unavailable.
Molecular Dynamics Simulations for Ligand-Target Complex Stability
In the absence of molecular docking studies identifying a biological target for this compound, no molecular dynamics simulations have been published. Therefore, there is no data available concerning the stability of any potential ligand-target complexes, including analyses of root-mean-square deviation (RMSD) or root-mean-square fluctuation (RMSF).
Prediction of Spectroscopic Properties through Theoretical Calculations
No theoretical studies have been found that predict the spectroscopic properties (such as NMR, IR, or UV-Vis spectra) of this compound using computational methods.
Advanced Analytical Methodologies for Research and Quantification of this compound
Detailed scientific information, including advanced analytical methodologies, for the specific chemical compound "this compound" is not available in publicly accessible scientific literature. Extensive searches have not yielded specific data regarding its analysis or research applications.
This suggests that "this compound" may be a novel or highly specialized compound with research findings that are not yet in the public domain. As a result, the specific details requested for the following analytical techniques cannot be provided:
Advanced Analytical Methodologies for Research and Quantification of 4 Hydroxy 5 4 Methoxybenzyloxy Picolinic Acid
Microfluidic and Miniaturized Analytical Platforms
Without foundational research on the compound, it is not possible to generate an accurate and informative article on these advanced analytical methodologies. The development and application of such techniques are contingent on the existence of prior research into the compound's properties, synthesis, and biological interactions.
Emerging Research Directions and Future Perspectives for 4 Hydroxy 5 4 Methoxybenzyloxy Picolinic Acid Chemistry
Development as Chemical Probes for Biological System Interrogation
The inherent structural motifs of 4-Hydroxy-5-(4-methoxybenzyloxy)picolinic acid make it an attractive scaffold for the development of sophisticated chemical probes. The picolinic acid moiety is a well-established chelator for a variety of metal ions, a property that can be harnessed for the design of probes for biological imaging and sensing.
Future research could focus on the synthesis of derivatives of this compound that incorporate fluorophores. The methoxybenzyloxy group, for instance, could be further functionalized to attach a fluorescent tag. Such fluorescent probes could be employed for the selective detection of metal ions in biological systems, with potential applications in understanding the roles of these ions in health and disease. For example, a lanthanide-functionalized carbon dot-based fluorescent probe has been developed for the ratiometric detection of dipicolinic acid, a related picolinic acid derivative. nih.gov
Moreover, the development of radiolabeled analogs of this compound presents another exciting avenue. Picolinic acid-based chelators have shown promise in the development of radiotheranostic agents. nih.gov By incorporating a radionuclide, derivatives of the target compound could be developed as probes for positron emission tomography (PET) or single-photon emission computed tomography (SPECT) imaging, enabling the non-invasive visualization and quantification of biological processes.
Integration into Functional Materials and Supramolecular Assemblies
The structural characteristics of this compound also lend themselves to the construction of advanced functional materials and supramolecular assemblies. The picolinic acid core can act as a versatile building block in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.
The nitrogen atom of the pyridine (B92270) ring and the oxygen atoms of the carboxylate and hydroxyl groups can coordinate with metal ions, leading to the formation of extended, porous structures. researchgate.net These MOFs could exhibit interesting properties, such as gas storage and separation capabilities, or catalytic activity. The methoxybenzyloxy substituent could play a crucial role in tuning the pore size and chemical environment within the framework, thereby influencing its functional properties. The synthesis and applications of luminescent MOFs for sensing dipicolinic acid have been reviewed, highlighting the potential in this area. rsc.orgscispace.com
Furthermore, the ability of the molecule to participate in hydrogen bonding and π-stacking interactions opens up possibilities for the design of novel supramolecular assemblies. researchgate.net By carefully controlling the self-assembly process, it may be possible to create well-defined nanostructures with tailored properties, such as liquid crystals or gels. These materials could find applications in areas ranging from electronics to biomedicine.
Exploration of Novel Pre-Clinical Applications beyond Current Scope
While the specific pre-clinical applications of this compound have yet to be explored, the broader class of picolinic acid derivatives has demonstrated a wide range of biological activities. This suggests that the target compound could hold therapeutic potential in various disease areas.
Picolinic acid itself is an endogenous metabolite of tryptophan and has been implicated in neuroprotective, immunological, and anti-proliferative effects. nih.govnih.gov Derivatives of picolinic acid have been investigated for their potential as anticancer agents, with some compounds showing activity against non-small cell lung cancer cells. pensoft.net Additionally, substituted picolinic acids have been explored as herbicides and for the treatment of respiratory disorders. nih.govgoogle.com
Future pre-clinical research on this compound could involve screening for its activity in a variety of disease models, including cancer, neurodegenerative disorders, and infectious diseases. The unique substitution pattern of the molecule may confer novel pharmacological properties, and structure-activity relationship (SAR) studies could be conducted to optimize its therapeutic potential.
Green Chemistry Approaches for Sustainable Synthesis of Picolinic Acid Derivatives
The development of environmentally friendly and sustainable synthetic methods is a cornerstone of modern chemistry. Future research on this compound and its derivatives should prioritize the adoption of green chemistry principles.
Traditional methods for the synthesis of picolinic acid derivatives often involve harsh reaction conditions and the use of hazardous reagents. umsl.edu Green alternatives could include the use of catalytic methods, such as those employing heterogeneous catalysts that can be easily recovered and reused. For instance, a novel nanoporous heterogeneous catalyst has been used for the synthesis of picolinates at ambient temperature. rsc.org The use of environmentally benign solvents, such as water or supercritical carbon dioxide, should also be explored.
Q & A
Q. What are the recommended synthetic routes for 4-Hydroxy-5-(4-methoxybenzyloxy)picolinic acid?
- Methodological Answer : A Pd-catalyzed cross-coupling reaction is a common approach for synthesizing structurally similar picolinic acid derivatives. For example, analogous compounds like 4-Amino-2-(4-chlorophenyl)-3-(4-methoxyphenyl)quinoline were synthesized using PdCl₂(PPh₃)₂ as a catalyst, 4-methoxybenzeneboronic acid as a coupling partner, and K₂CO₃ in DMF as the solvent system. Post-reaction purification via column chromatography (e.g., silica gel eluted with ethyl acetate/hexane) and recrystallization (ethanol) ensures high purity . Key Steps :
- Optimize catalyst loading (e.g., 5 mol% PdCl₂(PPh₃)₂).
- Monitor reaction progress via TLC.
- Characterize using melting point analysis, IR (carbonyl and hydroxyl stretches), and ¹H/¹³C NMR (aromatic proton integration and methoxy group signals) .
Q. How should researchers safely handle this compound in the laboratory?
- Methodological Answer : Adhere to protocols for handling aromatic carboxylic acids:
- Use engineering controls (fume hoods) to minimize inhalation risks.
- Wear nitrile gloves and lab coats to prevent skin contact; immediately rinse exposed skin with water for 15 minutes .
- Store in airtight containers away from heat sources (P210) .
- For toxicity assessment, apply a read-across strategy using structurally similar compounds (e.g., 4-hydroxybenzoic acid derivatives) with shared functional groups (phenolic hydroxyl, methoxybenzyl) to infer reactivity and metabolic pathways .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported solubility data for this compound?
- Methodological Answer : Systematically test solubility in solvents of varying polarity (e.g., water, DMSO, ethanol, chloroform) under controlled temperatures (20–60°C). Use HPLC or UV-Vis spectroscopy to quantify solubility limits. For example:
Q. What strategies optimize reaction yields in the synthesis of this compound?
- Methodological Answer :
- Catalyst Screening : Test Pd(OAc)₂, PdCl₂(dppf), or Ni-based catalysts for cross-coupling efficiency.
- Solvent Optimization : Compare DMF, THF, and toluene for dielectric constant effects on reaction kinetics.
- Temperature Gradients : Conduct reactions at 80°C, 100°C, and reflux conditions; higher temperatures may accelerate coupling but risk side reactions.
- Workup : Use aqueous extraction (NaHCO₃) to remove unreacted boronic acids, followed by centrifugal partition chromatography for challenging separations .
Q. How can computational modeling aid in predicting the biological activity of this compound?
- Methodological Answer :
- Perform in silico docking studies (e.g., AutoDock Vina) to assess interactions with target enzymes (e.g., tyrosine kinases or carboxylases).
- Use QSAR models trained on analogs like 4-hydroxy-3-methoxy-5-nitrobenzoic acid to predict logP, pKa, and bioavailability .
- Validate predictions with in vitro assays (e.g., enzyme inhibition IC₅₀ measurements) .
Data Interpretation & Validation
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- IR Spectroscopy : Confirm hydroxyl (3200–3600 cm⁻¹) and carbonyl (1680–1720 cm⁻¹) stretches.
- NMR : Assign aromatic protons (δ 6.5–8.0 ppm), methoxybenzyl group (δ 3.8–4.2 ppm), and picolinic acid backbone.
- Mass Spectrometry (HRMS) : Verify molecular ion [M+H]⁺ and fragmentation patterns.
- Melting Point : Compare with literature values (±2°C tolerance) .
Q. How should researchers address conflicting bioactivity results in published studies?
- Methodological Answer :
- Replicate experiments under identical conditions (solvent, cell lines, assay protocols).
- Use orthogonal assays (e.g., fluorescence-based vs. colorimetric) to confirm activity.
- Analyze structural analogs (e.g., 5-methoxybenzoic acid derivatives) to identify structure-activity relationships (SAR) influencing discrepancies .
Safety & Compliance
Q. What regulatory guidelines apply to the use of this compound in academic research?
- Methodological Answer :
- Follow GHS labeling requirements (e.g., P201, P202, P210) for hazard communication .
- Maintain safety data sheets (SDS) per OSHA standards, including first-aid measures (e.g., eye irrigation, medical consultation) and spill management .
- Document risk assessments using read-across data from structurally similar substances (e.g., 4-hydroxybenzoic acid) if toxicity studies are lacking .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
